1,1-Diethyl-2-hydroxyguanidine
Description
Properties
IUPAC Name |
1,1-diethyl-2-hydroxyguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNAYCOTOUZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430220 | |
| Record name | NSC276308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54207-44-2 | |
| Record name | NSC276308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC276308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethylation of 2-Hydroxyguanidine
In a representative procedure, 2-hydroxyguanidine is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and treated with diethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at the guanidine nitrogen atoms.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temperatures due to increased reactivity |
| Molar Ratio (2-HG:Et₂SO₄) | 1:2.2 | Excess alkylating agent ensures complete diethylation |
| Reaction Time | 8–12 hours | Prolonged durations minimize monoethylated byproducts |
Yields under these conditions typically reach 68–72%, with residual monoethylated derivatives (5–8%) requiring chromatographic removal.
Challenges in Selective Alkylation
A critical limitation of this approach is the competing O-alkylation of the hydroxyl group, which can produce ether byproducts. To suppress this, researchers employ bulky bases (e.g., DBU) that deprotonate the guanidine nitrogens preferentially. Infrared spectroscopy studies confirm successful N-alkylation through the disappearance of N–H stretches at 3300–3500 cm⁻¹ and the emergence of C–O–H vibrations at 3200 cm⁻¹.
Reductive Amination Strategy
An alternative route utilizes reductive amination of glyoxal derivatives with ethylamine, offering better control over substituent positioning.
Reaction Scheme
-
Condensation of ethylamine with glyoxylic acid generates an imine intermediate.
-
Treatment with cyanamide introduces the guanidine moiety.
-
Catalytic hydrogenation (Pd/C, H₂) reduces unstable intermediates to the target compound.
Optimized Conditions:
-
Solvent: Ethanol/water (4:1 v/v)
-
Catalyst: 5% Pd/C (0.1 equiv)
-
Pressure: 3 bar H₂
-
Yield: 81% after recrystallization
This method minimizes polyalkylation byproducts (<2%) and allows for facile scale-up.
Cyanamide-Based Cyclization
Recent advances exploit cyanamide as a guanidine precursor. A 2023 protocol from VulcanChem details:
Single-Pot Synthesis
-
Diethylamine (2.2 equiv) and cyanamide (1 equiv) are refluxed in toluene with p-toluenesulfonic acid.
-
Hydroxyl group introduction via controlled oxidation with H₂O₂ (30%) at 75°C.
Reaction Monitoring Data:
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2 | 38 | 92 |
| 6 | 89 | 88 |
| 10 | 98 | 85 |
The slight selectivity drop at high conversion stems from over-oxidation to nitro derivatives, mitigated by rapid product isolation.
Solvent and Catalytic Effects
Solvent Screening
A 2024 study compared solvents for the cyanamide route:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 78 | 94 |
| Ethanol | 24.3 | 65 | 89 |
| DMF | 36.7 | 71 | 82 |
| Acetonitrile | 37.5 | 83 | 96 |
Non-polar solvents enhance selectivity by stabilizing transition states through hydrophobic interactions.
Catalytic Additives
The addition of 1 mol% CuI accelerates the cyclization step by facilitating C–N bond formation:
| Catalyst | Loading (mol%) | Time Reduction | Yield Change |
|---|---|---|---|
| None | 0 | Baseline | 78% |
| CuI | 1 | 40% | +9% |
| ZnCl₂ | 1 | 25% | -3% |
Copper catalysts likely operate via a coordination mechanism, as evidenced by ESR spectra showing Cu(II) intermediates.
Purification and Analysis
Chromatographic Methods
Final purification employs reverse-phase HPLC:
-
Column: C18, 250 × 4.6 mm
-
Mobile Phase: 25 mM acetate buffer (pH 4.35)/MeOH (85:15)
-
Flow Rate: 1 mL/min
-
Retention Time: 12.3 min
This method resolves 1,1-diethyl-2-hydroxyguanidine from monoethyl (Rt=9.8 min) and hydroxylamine (Rt=6.2 min) impurities.
Spectroscopic Characterization
¹H NMR (D₂O, 400 MHz):
δ 1.12 (t, 6H, CH₂CH₃), 3.41 (q, 4H, NCH₂), 5.21 (s, 1H, OH)
IR (KBr):
3450 cm⁻¹ (O–H), 1640 cm⁻¹ (C=N), 1180 cm⁻¹ (C–N)
Mass spectrometry confirms the molecular ion at m/z 131.18 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts and control methods:
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-hydroxyguanidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,1-Diethyl-2-hydroxyguanidine can lead to the formation of corresponding oxo-derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Organic Synthesis
DEHG serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for the synthesis of more complex molecules. This makes it valuable in developing new chemical entities for research and industrial purposes.
Research indicates that DEHG interacts with specific enzymes and receptors, suggesting potential biological activity. Notably, it has been studied for its role as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays critical roles in various physiological processes.
Pharmaceutical Applications
DEHG has been investigated for its therapeutic potential:
- Enzyme Inhibition : Its ability to inhibit NOS makes it a candidate for treating conditions related to nitric oxide dysregulation.
- Anticancer Research : Similar compounds have shown promise in targeting cancer cell proliferation. For instance, substituted phenyl guanidine derivatives have been explored for their antiproliferative effects against glioblastoma cells .
Industrial Applications
1,1-Diethyl-2-hydroxyguanidine is utilized in the pharmaceutical industry for synthesizing various drugs and fine chemicals. Its properties make it suitable for developing active pharmaceutical ingredients (APIs) that require specific guanidine functionalities .
Case Study 1: Anticancer Activity
A study investigated the efficacy of DEHG derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity against glioblastoma cells, suggesting that modifications to the guanidine structure can enhance its therapeutic potential .
Case Study 2: Enzyme Interaction
Research into the mechanism of action revealed that DEHG acts as an effective inhibitor of nitric oxide synthase. This interaction was characterized using kinetic assays that showed a dose-dependent inhibition pattern, which could inform future drug design targeting similar pathways.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of nitric oxide synthase, an enzyme involved in the production of nitric oxide . The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and thereby modulating various physiological processes.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular parameters of structurally related guanidine derivatives:
Key Observations :
- 1,1-Dimethylguanidine sulfate has a high molecular weight due to the sulfate counterion, enhancing its stability and water solubility .
- 1-Methylguanidine hydrochloride is a low-molecular-weight hydrochloride salt, making it suitable for biochemical applications .
- 1,3-Diphenylguanidine is lipophilic due to phenyl substituents, favoring solubility in organic solvents .
- 1-Dodecylguanidine acetate combines a long hydrophobic chain with an acetate group, likely acting as a surfactant or antimicrobial agent .
Solubility and Stability
Key Differences :
- Hydrophilic vs. Hydrophobic : Sulfate and hydrochloride salts (e.g., 1,1-Dimethylguanidine sulfate, 1-Methylguanidine HCl) exhibit high water solubility, whereas phenyl-substituted derivatives (e.g., 1,3-Diphenylguanidine) are more lipophilic.
- Stability: Hydroxyl groups (as in the target compound) may reduce stability compared to non-hydroxylated analogs due to oxidative or hydrolytic sensitivity.
Mechanistic Insights :
- Pharmaceutical Potential: Guanidine derivatives like 1-Methylguanidine HCl show promise in managing diabetes complications, suggesting that the hydroxyl group in 1,1-Diethyl-2-hydroxyguanidine could enhance binding to biological targets .
- Industrial Use : 1,3-Diphenylguanidine’s role in rubber vulcanization highlights the utility of aromatic substituents in polymer chemistry .
Biological Activity
Overview
1,1-Diethyl-2-hydroxyguanidine (DEHG) is an organic compound classified as a guanidine derivative. Its molecular formula is CHNO, and it is recognized for its potential biological activities, particularly in enzymatic interactions and therapeutic applications. This article provides a comprehensive analysis of DEHG's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of DEHG is primarily attributed to its role as an inhibitor of nitric oxide synthase (NOS) . NOS is crucial in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, DEHG can modulate NO levels, which has implications for conditions characterized by excessive NO production, such as inflammation and certain cancers.
Target Enzymes
- Nitric Oxide Synthase (NOS) : Inhibition leads to reduced NO production.
- Succinate Dehydrogenase (SDH) : Although not the primary target, interactions with SDH can disrupt the citric acid cycle, affecting cellular energy metabolism.
Biological Activity and Therapeutic Applications
1,1-Diethyl-2-hydroxyguanidine has been studied for various biological activities:
- Anticancer Activity : Research indicates that DEHG exhibits significant anticancer properties. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. For instance, compounds structurally related to DEHG have shown GI(50) values ranging from 1.62 to 1.86 µM in vitro .
- Cardiovascular Effects : By modulating NO levels through NOS inhibition, DEHG may influence cardiovascular health, particularly in conditions associated with vascular dysfunction .
Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer activity of several guanidine derivatives, including DEHG. The results indicated that DEHG and its analogs exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
Study 2: Inhibition of Nitric Oxide Synthase
In a pharmacological study focusing on NOS inhibitors, DEHG was shown to effectively reduce NO production in vitro. This reduction was linked to decreased inflammatory responses in models of acute inflammation, highlighting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of DEHG, it is beneficial to compare it with structurally similar compounds:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| N-hydroxyguanidine | NOS inhibitor | Similar structure; different efficacy |
| 2-butyl-1-hydroxyguanidine | NOS inhibitor | Broader therapeutic applications |
| DEHG | NOS inhibitor | Unique diethyl substitution enhances selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1,1-Diethyl-2-hydroxyguanidine, and how can purity be ensured?
- Methodological Answer :
- Reagent Selection : Use high-purity starting materials (e.g., guanidine derivatives and ethylating agents) to minimize side reactions. Cross-reference reagent compatibility with catalogs like the Kanto Reagents General Catalog for analogous compounds .
- Purification : Employ recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate the compound. Monitor purity via TLC or HPLC .
- Characterization : Validate purity and structure using NMR (¹H/¹³C), FT-IR (hydroxy and guanidine group analysis), and mass spectrometry. Compare spectral data with computational predictions (e.g., DFT) .
Q. Which analytical techniques are most effective for characterizing 1,1-Diethyl-2-hydroxyguanidine’s physicochemical properties?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
- Solubility Profiling : Test solubility in solvents (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods under controlled pH/temperature .
- Spectroscopic Confirmation : Use X-ray crystallography for solid-state structure elucidation, complemented by Raman spectroscopy for vibrational mode analysis .
Q. What safety protocols are essential when handling 1,1-Diethyl-2-hydroxyguanidine in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Refer to safety data sheets (SDS) for structurally similar guanidine derivatives (e.g., aminoguanidine hydrochloride) to infer risks (e.g., skin/eye irritation) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Maintain spill kits with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can experimental designs be optimized to investigate the reaction mechanisms of 1,1-Diethyl-2-hydroxyguanidine in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy or quenching experiments to track intermediate formation. Vary temperature/pH to derive rate constants and activation parameters .
- Isotopic Labeling : Introduce deuterated or ¹⁵N-labeled ethyl groups to trace bond-breaking/formation steps via NMR or MS .
- Computational Modeling : Apply DFT or MD simulations (software: Gaussian, ORCA) to predict transition states and validate experimental findings .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for 1,1-Diethyl-2-hydroxyguanidine?
- Methodological Answer :
- Source Evaluation : Cross-check primary literature for experimental conditions (e.g., solvent purity, temperature control). Prioritize studies adhering to ISO/IEC 17025 standards .
- Reproducibility Tests : Replicate conflicting experiments with rigorous controls. Use error analysis (e.g., standard deviation, confidence intervals) to identify outliers .
- Meta-Analysis : Systematically review datasets using tools like PRISMA to assess bias or methodological variability. Highlight consensus values in review papers .
Q. What computational strategies are effective for modeling 1,1-Diethyl-2-hydroxyguanidine’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., nitric oxide synthases). Validate with mutagenesis studies .
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train models with open-source tools (e.g., RDKit) .
- Free Energy Calculations : Apply MM/PBSA or FEP methods to estimate binding free energies, correlating with in vitro inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
